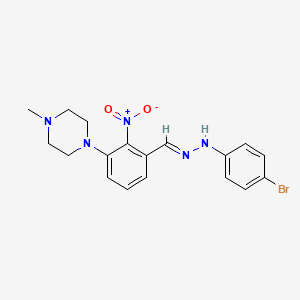
3-(4-methyl-1-piperazinyl)-2-nitrobenzaldehyde (4-bromophenyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methyl-1-piperazinyl)-2-nitrobenzaldehyde (4-bromophenyl)hydrazone, also known as MPPH, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPH is a hydrazone derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in a variety of research applications.
Wirkmechanismus
3-(4-methyl-1-piperazinyl)-2-nitrobenzaldehyde (4-bromophenyl)hydrazone has been shown to bind to the 5-HT1A receptor in the brain, which is involved in the regulation of mood, anxiety, and stress. By binding to this receptor, 3-(4-methyl-1-piperazinyl)-2-nitrobenzaldehyde (4-bromophenyl)hydrazone has been shown to modulate the activity of certain neurotransmitters, leading to changes in behavior and mood.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-methyl-1-piperazinyl)-2-nitrobenzaldehyde (4-bromophenyl)hydrazone can have a range of biochemical and physiological effects, including changes in neurotransmitter levels, alterations in gene expression, and changes in behavior. These effects have made it a promising candidate for the development of new drugs for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-methyl-1-piperazinyl)-2-nitrobenzaldehyde (4-bromophenyl)hydrazone in lab experiments is its ability to selectively bind to the 5-HT1A receptor, making it a useful tool for studying the role of this receptor in various physiological and behavioral processes. However, one limitation of using 3-(4-methyl-1-piperazinyl)-2-nitrobenzaldehyde (4-bromophenyl)hydrazone is that it may have off-target effects on other receptors and neurotransmitter systems, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 3-(4-methyl-1-piperazinyl)-2-nitrobenzaldehyde (4-bromophenyl)hydrazone. One area of interest is the development of new drugs that target the 5-HT1A receptor for the treatment of neurological disorders. Another area of interest is the use of 3-(4-methyl-1-piperazinyl)-2-nitrobenzaldehyde (4-bromophenyl)hydrazone as a tool for studying the role of the 5-HT1A receptor in various physiological and behavioral processes. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-(4-methyl-1-piperazinyl)-2-nitrobenzaldehyde (4-bromophenyl)hydrazone and its potential off-target effects on other receptors and neurotransmitter systems.
Synthesemethoden
The synthesis of 3-(4-methyl-1-piperazinyl)-2-nitrobenzaldehyde (4-bromophenyl)hydrazone involves the reaction of 4-bromobenzaldehyde with 4-methylpiperazine and hydrazine hydrate in the presence of acetic acid. The resulting product is then purified using column chromatography to obtain the final 3-(4-methyl-1-piperazinyl)-2-nitrobenzaldehyde (4-bromophenyl)hydrazone compound.
Wissenschaftliche Forschungsanwendungen
3-(4-methyl-1-piperazinyl)-2-nitrobenzaldehyde (4-bromophenyl)hydrazone has been studied for its potential applications in scientific research, particularly in the areas of neuroscience and pharmacology. Its ability to bind to certain receptors in the brain has made it a promising candidate for the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-bromo-N-[(E)-[3-(4-methylpiperazin-1-yl)-2-nitrophenyl]methylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN5O2/c1-22-9-11-23(12-10-22)17-4-2-3-14(18(17)24(25)26)13-20-21-16-7-5-15(19)6-8-16/h2-8,13,21H,9-12H2,1H3/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUPAZMUYIHTTG-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC(=C2[N+](=O)[O-])C=NNC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=CC=CC(=C2[N+](=O)[O-])/C=N/NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[(E)-[3-(4-methylpiperazin-1-yl)-2-nitrophenyl]methylideneamino]aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-cyclohexyl-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4,5-dihydro-1H-imidazole-1-carboxamide](/img/structure/B5797526.png)

![1-{4-[4-(4-methylbenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5797538.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5797541.png)





![5-chloro-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5797567.png)